molecular formula C3H4BNO3 B1393564 Isoxazole-4-boronic acid CAS No. 1008139-25-0

Isoxazole-4-boronic acid

Cat. No. B1393564
M. Wt: 112.88 g/mol
InChI Key: HANPIZQMFCWPKY-UHFFFAOYSA-N
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Description

Isoxazole-4-boronic acid is a reagent that offers an easy DNA-compatible cyanomethylation procedure with high yield . It is a solid, bench-stable reagent that is well soluble in polar solvents .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the main ones is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .


Molecular Structure Analysis

The molecular formula of Isoxazole-4-boronic acid is C3H4BNO3 . Its molecular weight is 112.88 .


Chemical Reactions Analysis

Isoxazole-4-boronic acid is used in the cyanomethylation of heteroaryl halides or triflates . This process involves a tandem process of palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .


Physical And Chemical Properties Analysis

Isoxazole-4-boronic acid is a solid compound . It has a molecular weight of 112.88 .

Scientific Research Applications

Cycloaddition Approaches and Synthesis of Anti-inflammatory Agents

Isoxazole-4-boronic acid has been utilized in [3+2] cycloaddition reactions with nitrile oxides and alkynylboronates. This process offers direct access to various isoxazole boronic esters. Notably, this method has been applied to create trisubstituted isoxazole 4-boronates and disubstituted isoxazoles. These compounds find use in the synthesis of non-steroidal anti-inflammatory agents, showcasing the chemical's versatility in drug development (Moore et al., 2005).

Functionalization and Multifunctionalized Isoxazole Synthesis

Isoxazole-4-boronic acid is pivotal in the generation of 4-isoxazolyl anion species, which reacts with various electrophiles to yield multifunctionalized isoxazoles. This approach has facilitated the synthesis of isoxazolyl boronate, boronic acid, and stannane, serving as useful building blocks in chemical synthesis. The process enables the introduction of different substituents into desired positions, significantly enhancing synthetic versatility (Morita, Fuse, & Nakamura, 2016).

Library Generation for Pharmaceutically Relevant Compounds

The iodocyclization of O-methyloximes of 2-alkyn-1-ones with 4-iodoisoxazoles, followed by various palladium-catalyzed reactions, allows the generation of 3,4,5-trisubstituted isoxazoles. This methodology has been adapted for parallel synthesis, using commercially available sublibraries. A diverse 51-member library of trisubstituted isoxazoles, potentially relevant for pharmaceutical applications, has been successfully generated (Waldo et al., 2008).

Catalysis for Cycloadditions to Unsaturated Carboxylic Acids

Boronic acid catalysis, utilizing isoxazole-4-boronic acid, has been employed in various dipolar [3+2] cycloadditions with azides, nitrile oxides, and nitrones. This catalysis method is instrumental in producing small heterocyclic products like triazoles, isoxazoles, and isoxazolidines. These products retain a free carboxylic acid functionality for further transformations, offering a wide range of applications in the synthesis of complex molecules (Zheng, McDonald, & Hall, 2010).

Palladium-Catalyzed Cyanomethylation of Aryl Halides

A one-pot protocol using isoxazole-4-boronic acid pinacol ester enables the cyanomethylation of aryl halides through a palladium-catalyzed reaction. This process involves Suzuki coupling, base-induced fragmentation, and deformylation, proving useful in synthesizing arylacetonitriles with up to 88% yield. The method's versatility is demonstrated by its ability to convert a broad spectrum of aryl bromides (Velcicky et al., 2011).

Safety And Hazards

Isoxazole-4-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Isoxazoles, including Isoxazole-4-boronic acid, have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

properties

IUPAC Name

1,2-oxazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPIZQMFCWPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675073
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-4-boronic acid

CAS RN

1008139-25-0
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole-4-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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